molecular formula C19H28N6O2 B3795600 N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B3795600
M. Wt: 372.5 g/mol
InChI Key: CSABLRDMGAUWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexylmethylamine intermediate: This involves the reaction of cyclohexylamine with formaldehyde and formic acid to yield N-methylcyclohexylamine.

    Introduction of the morpholine ring: The N-methylcyclohexylamine is then reacted with morpholine in the presence of a suitable catalyst to form the N-methyl-N-(1-morpholin-4-ylcyclohexyl)methylamine.

    Formation of the pyrazinyl-oxadiazole moiety: This step involves the reaction of 3-pyrazinylcarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the 1,2,4-oxadiazole ring.

    Final coupling reaction: The N-methyl-N-(1-morpholin-4-ylcyclohexyl)methylamine is then coupled with the 1,2,4-oxadiazole derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the pyrazinyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine and pyrazinyl derivatives.

Scientific Research Applications

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
  • 4-methylmorpholine
  • N-methylmorpholine

Uniqueness

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the pyrazinyl-oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-24(14-17-22-18(23-27-17)16-13-20-7-8-21-16)15-19(5-3-2-4-6-19)25-9-11-26-12-10-25/h7-8,13H,2-6,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSABLRDMGAUWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=NC=CN=C2)CC3(CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

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